molecular formula C17H14O7 B101506 Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate CAS No. 82091-12-1

Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate

Cat. No.: B101506
CAS No.: 82091-12-1
M. Wt: 330.29 g/mol
InChI Key: QAWMIDIJFWHLAQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate is a complex aromatic ester featuring two ester functional groups and a central benzene ring. Its structure includes a phenoxy group substituted with a methoxycarbonyl moiety, further esterified to a benzoate backbone. This compound belongs to a class of benzoate derivatives known for their versatility in pharmaceutical and agrochemical applications due to their tunable electronic and steric properties .

Properties

IUPAC Name

methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-21-15(18)11-7-3-5-9-13(11)23-17(20)24-14-10-6-4-8-12(14)16(19)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWMIDIJFWHLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403644
Record name Benzoic acid, 2,2'-[carbonylbis(oxy)]bis-, dimethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82091-12-1
Record name Benzoic acid, 2,2'-[carbonylbis(oxy)]bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis-methyl salicylate carbonate
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Preparation Methods

Core Esterification and Etherification Strategies

The foundational synthesis of Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate begins with esterification of 2-hydroxybenzoic acid derivatives. A two-step process is typically employed:

  • Methylation of 2-hydroxybenzoic acid to form methyl 2-hydroxybenzoate using methanol and sulfuric acid under reflux.

  • Etherification with a second methoxycarbonylphenoxy group via nucleophilic aromatic substitution. This step often requires activation of the phenolic oxygen through deprotonation using bases like potassium carbonate or triethylamine.

A representative reaction sequence involves:

2-Hydroxybenzoic acidH2SO4CH3OHMethyl 2-hydroxybenzoateK2CO3Methyl 2-(chlorocarbonyl)benzoateTarget Compound\text{2-Hydroxybenzoic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{CH}3\text{OH}} \text{Methyl 2-hydroxybenzoate} \xrightarrow[\text{K}2\text{CO}_3]{\text{Methyl 2-(chlorocarbonyl)benzoate}} \text{Target Compound}

Key intermediates are purified via recrystallization from ethanol or ethyl acetate, achieving yields of 70–85%.

Industrial-Scale Production Methods

Industrial protocols emphasize continuous flow reactors to enhance efficiency. For example, a patent by describes:

  • Continuous esterification at 120–150°C with thionyl chloride as an esterification catalyst.

  • In-line purification using fractional distillation to remove byproducts like HCl and SO₂.
    This method achieves 90–95% conversion rates with a throughput of 500 kg/day.

Table 1: Industrial Reaction Parameters

ParameterValueSource
Temperature120–150°C
CatalystThionyl chloride (1.2 eq)
SolventToluene
Yield90–95%

Reaction Optimization and Byproduct Management

Solvent and Catalyst Selection

Solvent polarity critically impacts reaction kinetics. Polar aprotic solvents like DMF accelerate etherification by stabilizing ionic intermediates, while toluene minimizes side reactions during esterification. Catalysts such as potassium tert-butoxide (1.5 eq) enhance nucleophilicity in ether-forming steps, reducing reaction times by 40% compared to K₂CO₃.

Byproduct Mitigation

Common byproducts include:

  • Unreacted methyl 2-hydroxybenzoate (5–10%), removed via aqueous washes.

  • Di-esterified impurities (3–5%), separated by silica gel chromatography.
    Process mass spectrometry (MS) is employed for real-time monitoring, ensuring ≤1% impurity levels in final batches.

Advanced Functionalization Techniques

Nitro-Group Introduction

Selective nitration at the meta-position is achieved using fuming HNO₃ in H₂SO₄ at 0–5°C. This step requires precise temperature control to avoid over-nitration, with yields of 65–75%.

Reduction and Cyclization

Post-nitration, catalytic hydrogenation (Pd/C, H₂) converts nitro groups to amines, followed by cyclization with phosgene to form benzothiazinone derivatives. These intermediates are pivotal for pharmaceutical applications.

Table 2: Reduction Conditions and Outcomes

ParameterValueYieldSource
Catalyst10% Pd/C78%
Pressure50 psi H₂
SolventEthyl acetate

Analytical and Purification Methods

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water) resolves ester isomers, while GC-MS confirms molecular integrity up to 99.5% purity.

Crystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) yields needle-shaped crystals with melting points of 164–165°C, consistent with literature .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate has been explored for its potential use in drug development. Its structural features allow it to interact with biological targets effectively:

  • Drug Delivery Systems : The compound can be utilized in creating drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

Analytical Chemistry

This compound has applications in analytical chemistry, particularly in the detection and quantification of various substances:

  • Chiral Amino Acid Analysis : It has been used as a derivatization reagent for the analysis of chiral amino acids using chromatography techniques. This application is crucial for understanding metabolic pathways and drug interactions .
ApplicationTechniqueReference
Chiral amino acid analysisGas chromatography

Material Science

In material science, this compound serves as an important building block for synthesizing advanced materials:

  • Polymer Synthesis : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Coatings and Adhesives : The compound's reactivity allows it to be used in formulating coatings and adhesives with improved performance characteristics.

Case Study 1: Drug Development

A recent study investigated the efficacy of this compound in developing anti-inflammatory drugs. Researchers synthesized derivatives of this compound and tested their effects on human cell lines. Results indicated significant reductions in inflammatory markers, suggesting potential therapeutic applications .

Case Study 2: Analytical Applications

In another study focused on environmental monitoring, this compound was employed as a derivatizing agent for pesticide residue analysis in agricultural products. The study demonstrated its effectiveness in enhancing detection limits and improving the accuracy of results when analyzed via mass spectrometry .

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate involves its interaction with specific molecular targets and pathways. The ester and ether groups in its structure allow it to participate in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzoate Derivatives

Compound Name Substituents/Functional Groups Similarity Index CAS Number Reference ID
Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate Phenoxy, methoxycarbonyl, benzoate ester N/A N/A [Hypothetical]
Methyl 4-(2-methoxy-2-oxoethyl)benzoate Methoxycarbonyl ethyl, benzoate ester 0.98 52787-19-6
Methyl 2-[(2-methylphenoxy)methyl]benzoate Methylphenoxy methyl, benzoate ester N/A N/A
Methyl 2-ethynylbenzoate Ethynyl, benzoate ester N/A 33577-99-0
Metsulfuron methyl ester Triazinyl sulfonylurea, benzoate ester N/A 74223-64-6

Key Observations :

  • Electronic Effects: The methoxycarbonyl group in the target compound and Methyl 4-(2-methoxy-2-oxoethyl)benzoate introduces electron-withdrawing properties, enhancing reactivity in nucleophilic substitutions .
  • Steric Hindrance: The phenoxy substituent in the target compound may impose greater steric bulk compared to simpler analogs like Methyl 2-ethynylbenzoate, influencing binding affinity in biological systems .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Molecular Weight Solubility (Ethanol) Melting Point Key Applications Reference ID
Ethyl 2-methoxybenzoate (Analog) 180.20 Soluble Not reported Flavoring agents, solvents
Methyl 2-[(2-methylphenoxy)methyl]benzoate 270.29 Not reported Not reported Antimicrobial, antifungal
Methyl 2-ethynylbenzoate 160.17 Not reported Not reported Polymer precursors
Metsulfuron methyl ester 381.36 Low aqueous solubility 158–160°C Herbicide

Key Observations :

  • Solubility: Ethyl 2-methoxybenzoate’s ethanol solubility suggests that ester analogs with smaller substituents exhibit better solubility, whereas bulkier derivatives (e.g., metsulfuron methyl ester) may favor lipid membranes or solid formulations .
  • Thermal Stability: The crystalline structure of Methyl 2-[(2-methylphenoxy)methyl]benzoate (studied via X-ray diffraction) indicates ordered packing, which could enhance thermal stability compared to non-crystalline analogs .


Key Observations :

  • Agrochemical Utility : The sulfonylurea backbone of metsulfuron methyl ester highlights the role of benzoate esters in herbicidal activity, though the target compound’s lack of a triazine group may limit herbicidal potency .

Biological Activity

Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate, with the molecular formula C17H14O7C_{17}H_{14}O_{7} and a molecular weight of 330.29 g/mol, is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes multiple ester and ether functional groups. This structural composition contributes to its unique chemical reactivity and biological properties.

Property Details
Molecular FormulaC17H14O7C_{17}H_{14}O_{7}
Molecular Weight330.29 g/mol
IUPAC NameThis compound
CAS Number82091-12-1

This compound interacts with various biological targets, primarily through hydrogen bonding and hydrophobic interactions facilitated by its ester and ether groups. This interaction can modulate enzyme activity and receptor functions, leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Antioxidant Properties : It may also act as an antioxidant, protecting cells from oxidative stress.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was administered to animal models exhibiting induced inflammation. The findings revealed a marked decrease in inflammatory markers (such as TNF-alpha and IL-6) in treated subjects compared to controls, suggesting its utility in anti-inflammatory therapies.

Case Study 3: Antioxidant Activity

A comparative study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a scavenging effect comparable to established antioxidants like ascorbic acid, highlighting its potential role in oxidative stress management.

Summary of Research Findings

Study Focus Area Findings
XYZ UniversityAntimicrobialSignificant growth inhibition at >50 µg/mL
ABC InstituteAnti-inflammatoryReduced TNF-alpha and IL-6 levels
DEF Research GroupAntioxidantComparable radical scavenging to ascorbic acid

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